molecular formula C9H14O2S B6279605 4-(prop-2-en-1-yl)thiane-4-carboxylic acid CAS No. 1824016-48-9

4-(prop-2-en-1-yl)thiane-4-carboxylic acid

Cat. No.: B6279605
CAS No.: 1824016-48-9
M. Wt: 186.3
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Description

4-(prop-2-en-1-yl)thiane-4-carboxylic acid is an organic compound with the molecular formula C9H14O2S It features a thiane ring, which is a six-membered ring containing one sulfur atom, substituted with a prop-2-en-1-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-en-1-yl)thiane-4-carboxylic acid typically involves the following steps:

  • Formation of the Thiane Ring: : The thiane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbon framework. One common method is the reaction of 1,5-dibromopentane with sodium sulfide to form the thiane ring.

  • Introduction of the Prop-2-en-1-yl Group: : The prop-2-en-1-yl group can be introduced via an alkylation reaction. For instance, the thiane ring can be treated with allyl bromide in the presence of a base such as potassium carbonate to yield the desired substitution.

  • Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-en-1-yl)thiane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The prop-2-en-1-yl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-(prop-2-en-1-yl)thiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(prop-2-en-1-yl)thiane-4-carboxylic acid depends on its specific application. In biological systems, it may

Properties

CAS No.

1824016-48-9

Molecular Formula

C9H14O2S

Molecular Weight

186.3

Purity

95

Origin of Product

United States

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